molecular formula C6H7BF3KOS B13477915 Potassium trifluoro(5-(methoxymethyl)thiophen-2-yl)borate

Potassium trifluoro(5-(methoxymethyl)thiophen-2-yl)borate

Cat. No.: B13477915
M. Wt: 234.09 g/mol
InChI Key: FYLOPEJJSCBAKM-UHFFFAOYSA-N
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Description

Potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide typically involves the reaction of a boronic acid or ester with potassium bifluoride (KHF2) under controlled conditions. This method ensures the formation of the trifluoroborate group, which is crucial for the compound’s stability and reactivity .

Industrial Production Methods

Industrial production of potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids .

Scientific Research Applications

Potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide exerts its effects involves the formation of stable boron-carbon bonds. This stability allows the compound to participate in various chemical reactions, facilitating the formation of complex organic structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[5-(methoxymethyl)thiophen-2-yl]boranuide is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized chemical reactions and applications .

Properties

Molecular Formula

C6H7BF3KOS

Molecular Weight

234.09 g/mol

IUPAC Name

potassium;trifluoro-[5-(methoxymethyl)thiophen-2-yl]boranuide

InChI

InChI=1S/C6H7BF3OS.K/c1-11-4-5-2-3-6(12-5)7(8,9)10;/h2-3H,4H2,1H3;/q-1;+1

InChI Key

FYLOPEJJSCBAKM-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(S1)COC)(F)(F)F.[K+]

Origin of Product

United States

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